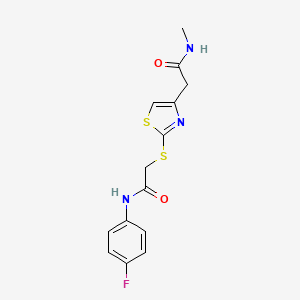

3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

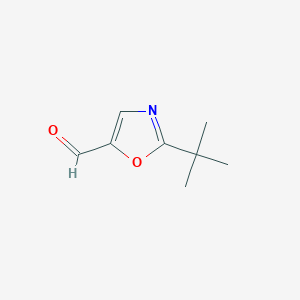

“3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone” is a chemical compound with the molecular formula C16H17NO .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized using a continuous flow microreactor system . Another study reported the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation .Aplicaciones Científicas De Investigación

Photoinitiator Synthesis

The compound has been utilized in the synthesis of photoinitiators, which are crucial in photochemical processes. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a derivative of this compound, was synthesized through a series of reactions including Friedel-Crafts acylation and bromination. This derivative is a new water-soluble photoinitiator, demonstrating the potential use of 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone in developing new photoinitiating systems (Zeng, 2003).

Chiral Synthesis

This compound also plays a role in the synthesis of chiral intermediates, essential for producing enantiomerically pure pharmaceuticals. A study on asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, highlights its application. This process used microbial reductases to convert 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form (Choi et al., 2010).

Electron-Transfer Reactions

In electron-transfer reactions, aromatic alpha, beta-epoxy ketones, similar to this compound, have been studied for their reactivity. These studies provide insights into reaction mechanisms involving cation radical-assisted rearrangements and proton transfer, contributing to understanding the chemistry of similar compounds (Hasegawa et al., 1997).

Polymer Photochemistry

In polymer science, derivatives of this compound are used to study photochemical reactions in different environments. For instance, the photochemistry of 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films was investigated to understand the nature of reaction cavities and their influence on radical motions (Bhattacharjee et al., 2004).

Antibacterial Activity

Additionally, the compound's derivatives have shown potential antibacterial activities. For example, amino-heterocyclic compounds coupled with oxime-ether group exhibited significant in vitro antibacterial activities (Hu et al., 2006).

Cytotoxic Agent Synthesis

Finally, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potentially potent cytotoxic agents, have been synthesized for medical applications. These compounds, including derivatives of this compound, demonstrate the compound's relevance in developing new therapeutic agents (Mete et al., 2007).

Propiedades

IUPAC Name |

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTQUEFGSCNWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327890 |

Source

|

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

87082-19-7 |

Source

|

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2424178.png)

![2-[[1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2424179.png)

![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2424184.png)

![Methyl 3-[1-(2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate](/img/structure/B2424187.png)